molecular formula C13H15NO2 B1599002 ethyl 3,5-dimethyl-1H-indole-2-carboxylate CAS No. 16423-76-0

ethyl 3,5-dimethyl-1H-indole-2-carboxylate

Cat. No. B1599002
CAS RN: 16423-76-0
M. Wt: 217.26 g/mol
InChI Key: SOBSEOUZZDHRIZ-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 . It is a derivative of indole, a heterocyclic compound that plays a significant role in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives, including ethyl 3,5-dimethyl-1H-indole-2-carboxylate, has been a subject of interest in recent years . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, among others .


Molecular Structure Analysis

The InChI code for ethyl 3,5-dimethyl-1H-indole-2-carboxylate is 1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-7-8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 . The structure of similar compounds has been established by X-ray crystal structure analysis .


Physical And Chemical Properties Analysis

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate has a molecular weight of 217.26 . It is recommended to be stored at a temperature between 28°C .

Scientific Research Applications

Synthesis and Antiviral Activity

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate derivatives have been synthesized and studied for their antiviral activities. Notably, certain derivatives exhibited micromolar activities against human hepatoma cell lines sensitive to Hepatitis C Virus infection, highlighting their potential in antiviral research (Ivashchenko et al., 2014).

Chemical Synthesis and Derivatives

The chemical synthesis processes of various derivatives of ethyl indole-2-carboxylates, including ethyl 3,5-dimethyl-1H-indole-2-carboxylate, have been extensively researched. These studies focus on exploring different synthetic routes and potential applications of these compounds in chemical research (Beccalli et al., 1994).

Molecular Structure and Spectral Analyses

Research on the molecular structure and spectral properties of ethyl 3,5-dimethyl-1H-indole-2-carboxylate derivatives provides insights into their chemical characteristics. This research is significant for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various scientific fields (Singh et al., 2013).

Preclinical Studies

Preclinical studies of ethyl indole-2-carboxylate derivatives have been conducted to evaluate their pharmacological properties. These studies involve assessing solubility, metabolic stability, binding to plasma proteins, pharmacokinetics, bioavailability, and acute toxicity, thereby providing crucial data for potential therapeutic applications (Ivashchenko et al., 2014).

Quantum Chemical Studies

Quantum chemical studies on ethyl 3,5-dimethyl-1H-indole-2-carboxylate derivatives reveal their electronic structure and reactivity, essential for understanding their behavior in various chemical reactions. These studies contribute to the field of theoretical chemistry and help in designing new compounds with desired properties (Singh et al., 2013).

Oligomerization Studies

Research on the oligomerization of indole derivatives, including ethyl 3,5-dimethyl-1H-indole-2-carboxylate, is significant in understanding the formation of complex organic structures. This research has implications in material science, particularly in developing new polymeric materials (Mutulis et al., 2008).

Future Directions

The future directions for research on ethyl 3,5-dimethyl-1H-indole-2-carboxylate and similar compounds are likely to focus on their synthesis and potential applications in medicine and other fields. The importance of indole derivatives in natural products and drugs suggests that they will continue to be a significant area of research .

properties

IUPAC Name

ethyl 3,5-dimethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-7-8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBSEOUZZDHRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408451
Record name ethyl 3,5-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3,5-dimethyl-1H-indole-2-carboxylate

CAS RN

16423-76-0
Record name ethyl 3,5-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.57 g of p-toluidine are placed in a mixture of 120 ml of water and 50 ml of concentrated HCl, followed by dropwise addition, at 0° C., of 15.4 g of NaNO2 in 40 ml of water and the mixture is left stirring for 20 minutes at 0° C. A solution of 32 g of ethyl 2-ethyl-3-oxobutyrate in 150 ml of EtOH and 150 ml of 20% NaOH solution are added, at −10° C., to the p-toluenediazonium chloride solution thus formed. After stirring for 30 minutes at −5° C., the mixture is acidified to pH=4 by addition of dilute HCl and one litre of water. On trituration, a red solid forms, which is filtered off and then dried in an oven at 40° C. This solid is taken up in 200 ml of absolute EtOH and 20 ml of concentrated H2SO4 and the mixture is then refluxed for 45 minutes. The reaction medium is poured into an ice/water mixture and filtered, the precipitate is then taken up in EtOAc and this solution is washed with water and dried over MgSO4. The residue is chromatographed on silica, eluting with a DCM/heptane mixture: m.p.=118° C.
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23.57 g
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120 mL
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50 mL
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15.4 g
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40 mL
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32 g
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150 mL
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Fretz, M Gaugler, J Schneider - Helvetica Chimica Acta, 2000 - Wiley Online Library
The reaction between ethyl 2‐chloro‐3‐(phenylamino)but‐2‐enoate (5) and aniline gave 4‐methyl‐3‐(phenylamino)quinolin‐2(1H)‐one (6) and not, as reported earlier in the literature, …
Number of citations: 6 onlinelibrary.wiley.com

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